molecular formula C12H9BrO4 B442405 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid CAS No. 364739-02-6

5-(2-Bromophenoxymethyl)furan-2-carboxylic acid

Cat. No.: B442405
CAS No.: 364739-02-6
M. Wt: 297.1g/mol
InChI Key: NHYPCWPVYKWBDS-UHFFFAOYSA-N
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Description

5-(2-Bromophenoxymethyl)furan-2-carboxylic acid: is an organic compound with the molecular formula C12H9BrO4 and a molecular weight of 297.11 g/mol . This compound is characterized by a furan ring substituted with a bromophenoxy group and a carboxylic acid group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Scientific Research Applications

Chemistry: 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications .

Biology and Medicine: In biological research, this compound can be used to study the interactions of furan derivatives with biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: Industrially, this compound is used in the production of advanced materials, including polymers and resins. Its reactivity and structural properties make it suitable for creating materials with specific characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid typically involves the reaction of 2-bromophenol with furan-2-carboxylic acid under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromophenol reacts with the furan-2-carboxylic acid to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution, oxidation, and reduction reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with .

Comparison with Similar Compounds

  • 5-(4-Bromo-2-chlorophenoxymethyl)furan-2-carboxylic acid
  • 5-(2-Chlorophenoxymethyl)furan-2-carboxylic acid
  • 5-(2-Fluorophenoxymethyl)furan-2-carboxylic acid

Comparison: Compared to its analogs, 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and the types of reactions it undergoes. The bromine atom can act as a leaving group in substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-[(2-bromophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO4/c13-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)12(14)15/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYPCWPVYKWBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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